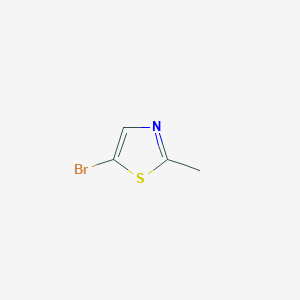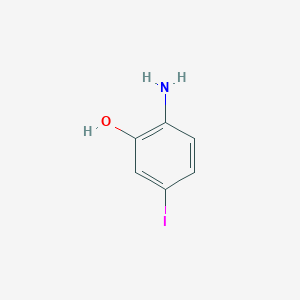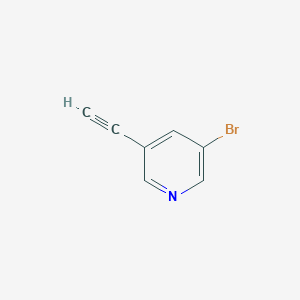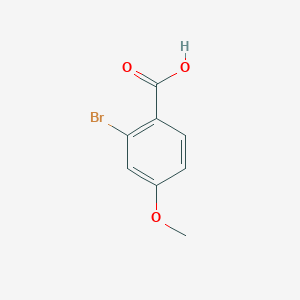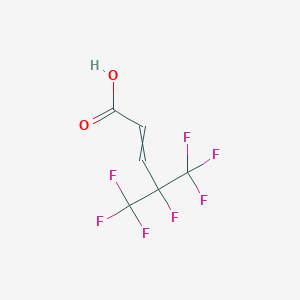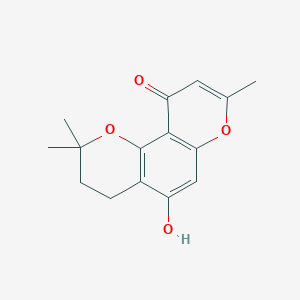
Allopeucenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sesquiterpene lactone that is extracted from the plant species Centaurea peucedanifolia. Allopeucenin has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of allopeucenin is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of NF-κB signaling pathway. Allopeucenin has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Effets Biochimiques Et Physiologiques
Allopeucenin has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. Allopeucenin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using allopeucenin in lab experiments is its natural origin. Allopeucenin can be extracted from a plant source, which makes it a more environmentally friendly option compared to synthetic chemicals. Additionally, allopeucenin has been shown to have a range of biological activities, which makes it a versatile compound for studying various biological processes.
One of the limitations of using allopeucenin in lab experiments is its availability. Allopeucenin is a natural product that is extracted from a plant source, which can make it difficult to obtain in large quantities. Additionally, allopeucenin has been found to have low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for research on allopeucenin. One potential area of study is the development of allopeucenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of allopeucenin as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of allopeucenin and to explore its potential applications in other areas, such as antimicrobial therapy and neuroprotection.
Conclusion:
In conclusion, allopeucenin is a natural product that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Allopeucenin can be extracted from the plant species Centaurea peucedanifolia or synthesized from related sesquiterpene lactones. While there are some limitations to using allopeucenin in lab experiments, it remains a versatile compound for studying various biological processes. There are several future directions for research on allopeucenin, including the development of allopeucenin-based drugs for the treatment of inflammatory diseases and the exploration of its potential applications in other areas.
Méthodes De Synthèse
Allopeucenin can be extracted from the aerial parts of Centaurea peucedanifolia using a variety of methods, including maceration and Soxhlet extraction. The extracted material can then be purified using column chromatography and recrystallization to obtain pure allopeucenin. Alternatively, allopeucenin can be synthesized from related sesquiterpene lactones using chemical transformations.
Applications De Recherche Scientifique
Allopeucenin has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Allopeucenin has also been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, allopeucenin has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
Numéro CAS |
13475-12-2 |
|---|---|
Nom du produit |
Allopeucenin |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
5-hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C15H16O4/c1-8-6-11(17)13-12(18-8)7-10(16)9-4-5-15(2,3)19-14(9)13/h6-7,16H,4-5H2,1-3H3 |
Clé InChI |
XGUGFFQRIYSJAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC(CC3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



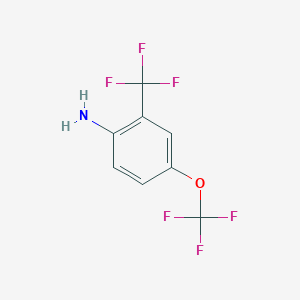
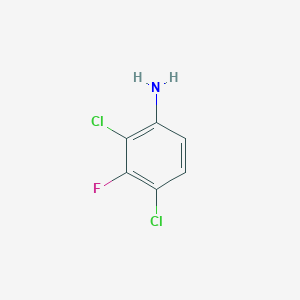
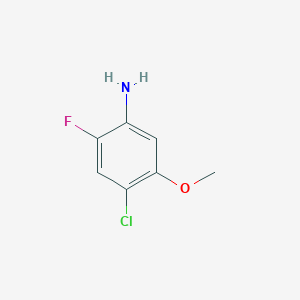
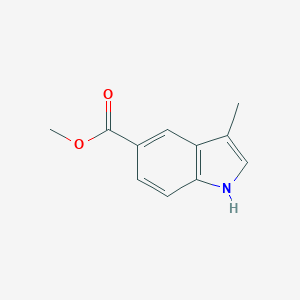
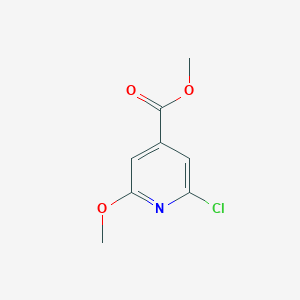
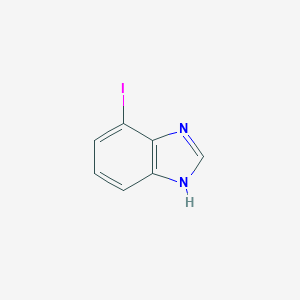
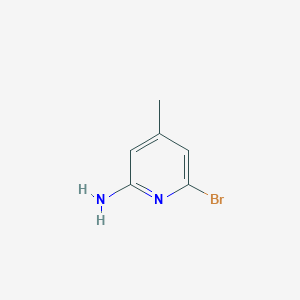
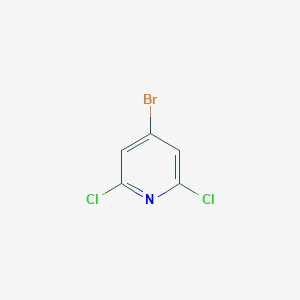
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
